![molecular formula C21H35ClN2O3 B14436041 [2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride CAS No. 78329-87-0](/img/structure/B14436041.png)
[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride is a complex organic compound with a unique structure that includes a butoxycarbonyl group, an anilino group, and a butylazanium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride typically involves multiple steps, including the protection of amines, coupling reactions, and quaternization. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amine group, followed by coupling with an appropriate aniline derivative. The final step involves quaternization with butyl chloride to form the butylazanium moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the butylazanium moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, [2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of [2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride involves its interaction with specific molecular targets. The butoxycarbonyl group can act as a protecting group, while the anilino and butylazanium moieties can participate in various chemical reactions. The compound may interact with enzymes or receptors, leading to changes in their activity or function .
類似化合物との比較
Similar Compounds
- [2-(4-butoxycarbonyl-N-methylanilino)-2-oxoethyl]-methylazanium;chloride
- [2-(4-butoxycarbonyl-N-ethylanilino)-2-oxoethyl]-ethylazanium;chloride
- [2-(4-butoxycarbonyl-N-propylanilino)-2-oxoethyl]-propylazanium;chloride
Uniqueness
Compared to similar compounds, [2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride has a unique combination of functional groups that confer specific chemical and biological properties. Its butylazanium moiety, in particular, allows for unique interactions with biological molecules and enhances its solubility in various solvents .
特性
CAS番号 |
78329-87-0 |
|---|---|
分子式 |
C21H35ClN2O3 |
分子量 |
399.0 g/mol |
IUPAC名 |
[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-4-7-14-22-17-20(24)23(15-8-5-2)19-12-10-18(11-13-19)21(25)26-16-9-6-3;/h10-13,22H,4-9,14-17H2,1-3H3;1H |
InChIキー |
PMGFSDBWIONHAB-UHFFFAOYSA-N |
正規SMILES |
CCCC[NH2+]CC(=O)N(CCCC)C1=CC=C(C=C1)C(=O)OCCCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



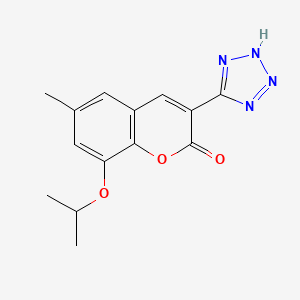
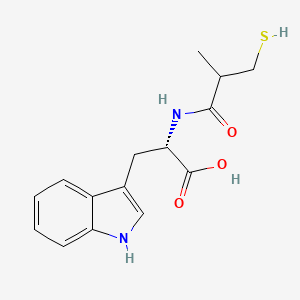
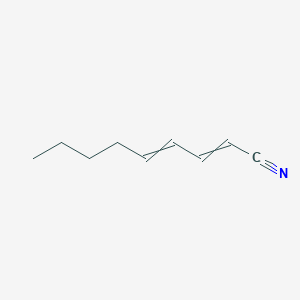

![Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B14436005.png)

![4,4'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14436011.png)
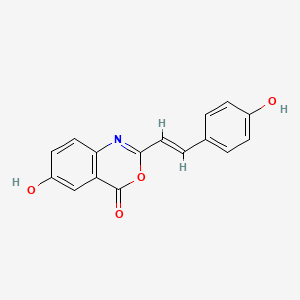
![2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-indene](/img/structure/B14436037.png)

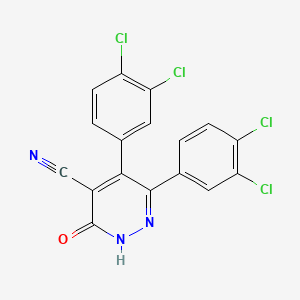

![O-[Di-tert-butyl(fluoro)silyl]hydroxylamine](/img/structure/B14436062.png)
